molecular formula C17H15F2N3O B2768041 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide CAS No. 1798511-21-3

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide

Cat. No.: B2768041
CAS No.: 1798511-21-3
M. Wt: 315.324
InChI Key: HHJXKWVYXMBKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase enzyme called MAP4K4. This kinase is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. The inhibition of MAP4K4 by PF-06463922 has potential therapeutic applications in several diseases, including cancer, autoimmune disorders, and cardiovascular diseases.

Scientific Research Applications

Structural Studies and Synthesis

  • Solvation and Crystal Structure Analysis : Research on solvates and salts involving pyridyl bases and benzamides has revealed insights into molecular complexes' structural characteristics. The study highlighted the formation of various solvates and the characterization of their crystal structures, stability, and desolvation processes, which could be relevant to understanding similar compounds like "N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide" (Vangala et al., 2013).

  • Conformational Analysis and Amide Bond Stabilization : Studies on pentafluorobenzamide derivatives have shown how the conformational equilibrium of amide bonds can be influenced by the surrounding environment, suggesting the importance of structural analysis in understanding the behavior of similar compounds (Forbes et al., 2001).

  • Electrochemical and Optical Properties : The investigation of electrochromic and fluorescent properties in benzoyl pyrrole derivatives indicates the potential for such compounds in developing materials with specific electronic and optical characteristics. This could hint at the applicability of related benzamide compounds in material science and electronics (Coelho et al., 2014).

Potential Applications

  • Synthetic Routes to Pyrroles : A study on the ruthenium-catalyzed nitrogen-transfer cycloaddition of diynes, using sulfoximines as nitrene surrogates, presents a method for synthesizing diverse pyrrole structures. This synthetic approach may offer a pathway for creating compounds with similar backbones to "this compound" for various applications (Matsui et al., 2018).

  • Novel Materials Development : Research into fluorinated polyamides containing pyridine and sulfone moieties showcases the development of materials with high solubility, thermal stability, and specific optical properties. Such studies can provide insights into the potential for incorporating "this compound" into novel polymeric materials (Liu et al., 2013).

Properties

IUPAC Name

3,4-difluoro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O/c18-14-5-4-13(11-15(14)19)17(23)21-8-2-9-22-10-6-12-3-1-7-20-16(12)22/h1,3-7,10-11H,2,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJXKWVYXMBKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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